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molecular formula C13H15N3 B180588 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 165894-09-7

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B180588
M. Wt: 213.28 g/mol
InChI Key: LPAGGGGZFFUSJX-UHFFFAOYSA-N
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Patent
US09108951B2

Procedure details

7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: The synthesis of 7-benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is described in PCT/IB03/00998 WO 03/076427 A1. A solution of 7-benzyl-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazine (450 mg, 2.110 mmol) in THF was cooled in dry ice acetone bath. n-Butyllithium (0.928 mL, 2.321 mmol) was added dropwise. After 15 mins, bromine (0.120 mL, 2.321 mmol) was added dropwise. After 1 h, the solution was poured into H2O and extracted with DCM (3×). Purified by normal phase chromatography to afford 7-benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (112 mg, 0.383 mmol, 18.2% yield) and 71A (260 mg, 0.890 mmol, 42.2% yield). 1H NMR (400 MHz, CDCl3) δ 7.18-7.44 (m, 5 H) 6.71 (s, 1 H) 3.78-3.95 (m, 2 H) 3.68 (s, 2 H) 3.60 (s, 2 H) 2.75-2.97 (m, 2 H) ppm.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
03/076427 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.928 mL
Type
reactant
Reaction Step Five
Quantity
0.12 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]2[C:14](Br)=[N:15][CH:16]=[C:10]2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1CCN2C=NC=C2C1)C1C=CC=CC=1.C([Li])CCC.[Br:39]Br>C1COCC1.O>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]2[CH:14]=[N:15][C:16]([Br:39])=[C:10]2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N(CC1)C(=NC2)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N(CC1)C(=NC2)Br
Step Three
Name
03/076427 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
450 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N(CC1)C=NC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0.928 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
0.12 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
CUSTOM
Type
CUSTOM
Details
Purified by normal phase chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2N(CC1)C=NC2Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.383 mmol
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 18.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.89 mmol
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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